3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-14-5-2-3-6-16(14)23-17(20-21-19(23)24)13-15-8-10-22(11-9-15)28(25,26)18-7-4-12-27-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCTJJHXXWGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via sulfonylation, where thiophene is reacted with a sulfonyl chloride in the presence of a base.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the piperidine intermediate with the triazole ring and the thiophene sulfonyl group under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole or piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the behavior of triazole and piperidine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolone and triazole derivatives, focusing on substituent effects, synthetic strategies, and biological activities.
Structural Analogues
*Estimated based on analogous structures.
Substituent Effects
- Thiophen vs. Aryl Groups : The thiophen-2-ylsulfonyl group in the target compound may enhance π-π stacking interactions in biological systems compared to simpler aryl substituents (e.g., p-tolyl in ). Sulfonyl groups also improve metabolic stability .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl or chloro substituents (e.g., ) exhibit increased electrophilicity, which may influence reactivity or target engagement.
Computational and Spectral Data
- DFT studies on triazole-thiones (e.g., ) revealed strong agreement between experimental (IR, NMR) and calculated values, supporting similar computational modeling for the target compound.
- HOMO-LUMO gaps in analogues (~4–5 eV) suggest moderate reactivity, which may be tunable via substituent modification .
Biological Activity
3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing available data from various sources.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of 418.53 g/mol. The presence of the thiophene ring and the piperidine moiety suggests potential interactions with biological targets.
Antiviral Activity
Research indicates that piperidine derivatives can act as antagonists for the CCR5 receptor, which is essential for HIV entry into host cells. By blocking this receptor, such compounds can inhibit viral replication. Although direct studies on this compound are lacking, its structural similarities to known antiviral agents suggest potential efficacy against viral infections.
Antimicrobial Properties
A related study on thiophene derivatives highlighted their antimicrobial activity against various pathogens. The introduction of sulfonamide groups has been linked to enhanced antibacterial properties . This suggests that our compound may also exhibit antimicrobial effects, warranting further investigation.
Anti-inflammatory Effects
Compounds with triazole rings have been noted for their anti-inflammatory properties. For example, some triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Given the structure of this compound, it may possess similar anti-inflammatory activities.
Case Studies and Research Findings
Currently, there are no published studies specifically focusing on the biological activity of this compound. However, ongoing research into related compounds provides a foundation for future studies:
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- N-Alkylation : Introducing the piperidine-thiophene sulfonyl moiety via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Triazole Ring Formation : Cyclization of intermediates using carbodiimides or thioureas at controlled temperatures (60–80°C) to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key conditions: Maintain anhydrous environments for sulfonylation steps and monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : Use H and C NMR in DMSO-d6 or CDCl3 to verify substituent positions (e.g., piperidine methyl protons at δ 2.8–3.2 ppm; thiophene sulfonyl group at δ 7.5–7.8 ppm) .
- HPLC : Reverse-phase C18 column (methanol/water 70:30) with UV detection at 254 nm to confirm purity (>98%) .
- IR Spectroscopy : Identify characteristic bands (e.g., triazole C=N stretch at 1600–1650 cm; sulfonyl S=O at 1150–1250 cm) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 48 hours; monitor degradation via HPLC. Thiophene sulfonyl groups may hydrolyze under acidic conditions .
- Oxidative Stability : Expose to 3% HO; track oxidation of the triazole ring using LC-MS .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess crystallinity via XRD and purity via HPLC .
Advanced Research Questions
Q. How can density functional theory (DFT) validate experimental spectroscopic data?
- Method : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental values .
- Example : In a triazole-thiophene derivative, DFT-predicted H NMR shifts deviated <0.2 ppm from experimental data, confirming structural accuracy .
- Table :
| Parameter | Experimental | DFT-Calculated | Error (%) |
|---|---|---|---|
| C=N Stretch (cm) | 1620 | 1615 | 0.3 |
| S=O Stretch (cm) | 1180 | 1175 | 0.4 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme/receptor interactions (e.g., triazole binding to CYP450 isoforms) .
- Assay Controls : Include positive controls (e.g., ketoconazole for CYP inhibition) and vehicle controls to exclude solvent artifacts .
Q. How can reaction mechanisms for key transformations (e.g., sulfonylation) be elucidated?
- Kinetic Studies : Vary reagent concentrations (piperidine, thiophene sulfonyl chloride) to determine rate laws .
- Isotopic Labeling : Use O-labeled sulfonyl chloride to track oxygen incorporation via MS .
- Computational Modeling : Simulate transition states (Gaussian 09) to identify energy barriers for sulfonylation (~25 kcal/mol) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition using 7-benzyloxyquinoline) .
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli; 24-hour incubation) .
- Cytotoxicity : MTT assay (IC determination in HeLa cells) with 48-hour exposure .
Methodological Notes
- Key References : Prioritized peer-reviewed studies on triazole-thiophene derivatives .
- Data Reproducibility : Detailed reaction protocols and computational parameters ensure replicability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
